Enantiomeric Purity: (5S)-5-Benzylpyrrolidin-2-one Offers >99% ee vs. Racemic Mixtures for Asymmetric Synthesis
The compound is synthesized enantiomerically pure via Mitsunobu reaction from N-benzyl-5(S)-pyroglutaminol, ensuring high stereochemical fidelity (>99% ee) [1]. Racemic 5-benzylpyrrolidin-2-one (0% ee) lacks this stereochemical definition, leading to divergent biological activity or synthetic outcomes.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99% ee (enantiomerically pure) |
| Comparator Or Baseline | Racemic 5-benzylpyrrolidin-2-one (0% ee) |
| Quantified Difference | >99% ee difference |
| Conditions | Chiral HPLC or specific rotation measurement (implied from synthesis method) |
Why This Matters
Critical for applications requiring stereospecific interactions, such as chiral recognition in biological targets or asymmetric catalysis.
- [1] Panday SK, Kumar M. An Easy and Straight Forward Approach Towards the Synthesis of N-Benzyl-5(S)-Substituted Pyrrolidin-2-ones from N-Benzyl-5(S)-pyroglutaminol through Mitsunobu Reaction. Current Bioactive Compounds. 2023;19(6):49-53. View Source
